2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one
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Overview
Description
The compound 3-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic molecule that features a piperazine ring, a tetrahydroisoquinoline moiety, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Derivative: The piperazine ring is introduced through a Mannich reaction, where a methoxyphenyl group is attached to the piperazine core.
Construction of the Tetrahydroisoquinoline Moiety: This involves the cyclization of appropriate precursors under acidic conditions to form the tetrahydroisoquinoline ring.
Formation of the Dihydropyrimidinone Core: The final step involves the condensation of the piperazine derivative with the tetrahydroisoquinoline intermediate under basic conditions to form the dihydropyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
3-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE: has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmacological Research: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with serotonin receptors, while the tetrahydroisoquinoline moiety can modulate dopamine receptors . The dihydropyrimidinone core may interact with various enzymes, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE: can be compared with other similar compounds, such as:
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with antibacterial activity.
4-(3-Chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with potential therapeutic applications.
The uniqueness of 3-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its combination of structural features, which may confer distinct pharmacological properties and therapeutic potential .
Properties
Molecular Formula |
C27H31N5O3 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C27H31N5O3/c1-20-17-25(33)32(27(28-20)31-12-11-21-5-3-4-6-22(21)18-31)19-26(34)30-15-13-29(14-16-30)23-7-9-24(35-2)10-8-23/h3-10,17H,11-16,18-19H2,1-2H3 |
InChI Key |
MZTVVPSINLQNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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